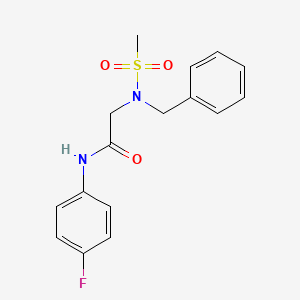
Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that is commonly used as a reagent in organic synthesis. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Mechanism of Action
The mechanism of action of methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate involves the binding of the compound to specific target proteins or enzymes. This binding inhibits the activity of the target molecule, leading to downstream effects such as the inhibition of cell growth or the reduction of inflammation.
Biochemical and Physiological Effects:
Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of disease. It has also been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate in lab experiments is its selectivity for specific target molecules. This allows researchers to study the effects of inhibiting specific enzymes or proteins without affecting other cellular processes. However, one limitation is that the compound may have off-target effects that are not fully understood, which could complicate experimental results.
Future Directions
There are several potential future directions for research involving methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of cancer and inflammation. Another area of interest is the study of the compound's mechanism of action and its interactions with target molecules, which could lead to the development of more selective and effective inhibitors. Finally, research could be conducted to identify new synthetic routes for the compound that are more efficient or environmentally friendly.
Synthesis Methods
The synthesis of methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate can be achieved through a multistep process that involves the reaction of various chemical reagents. One common method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with benzylamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with methyl chloroacetate to yield the final product.
Scientific Research Applications
Methyl 2-(N-benzyl-2,4,6-trimethylphenylsulfonamido)acetate has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This inhibition has potential applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
methyl 2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-14-10-15(2)19(16(3)11-14)25(22,23)20(13-18(21)24-4)12-17-8-6-5-7-9-17/h5-11H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKHNOCXFRTJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

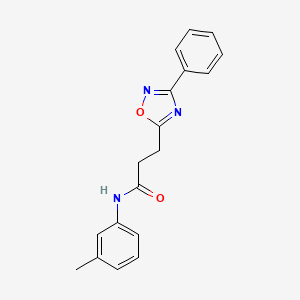
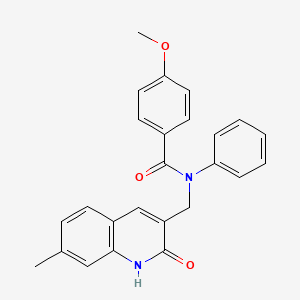


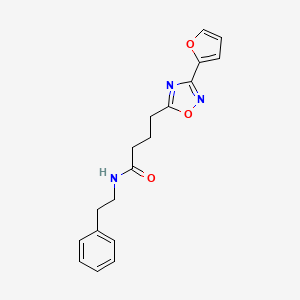
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)
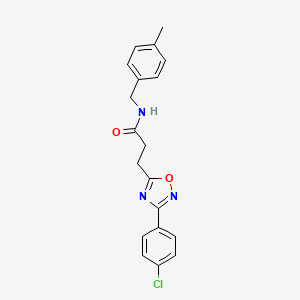
![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)




